2-乙氧基-2-((4-(苯并呋喃-2-基)-2-氧代-2H-色烯-6-基)氧基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

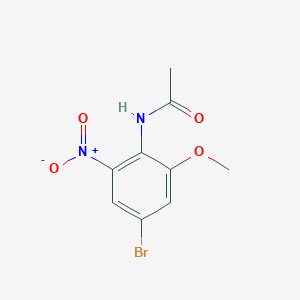

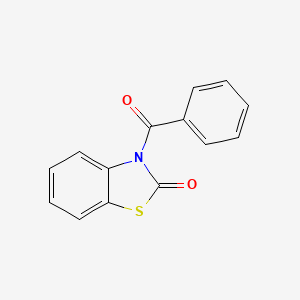

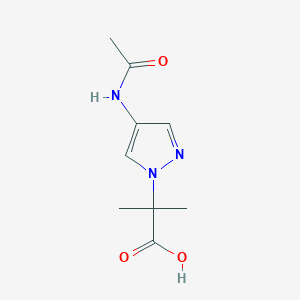

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a compound that can be associated with a class of organic molecules that contain a benzofuran moiety linked to a chromene structure through an ether bond. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored through palladium-catalyzed O-arylation processes. For instance, ethyl acetohydroximate has been used as an efficient hydroxylamine equivalent for C-O cross-coupling with aryl halides, leading to the formation of O-arylhydroxylamines, which can be further transformed into substituted benzofurans . This method demonstrates a broad substrate scope and the ability to generate complex molecules that would be challenging to synthesize using traditional methods.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate has been characterized using single-crystal X-ray crystallography. For example, a related compound with a benzofuran and an oxopyradizine ring showed a significant dihedral angle between the two ring systems, indicating the potential for diverse molecular conformations . Another study reported the crystal structure of a biscoumarin derivative, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be influenced by the presence of various functional groups. The oxidation of ethyl 2-(3-ethylsulfanyl-5-methyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid resulted in the formation of a sulfoxide group, demonstrating the susceptibility of sulfur-containing benzofurans to oxidation reactions . Similarly, the brominated version of this compound was synthesized, indicating that halogenation is another chemical reaction that these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structures. The crystal structures of these compounds often exhibit aromatic π–π interactions and hydrogen bonding, which can influence their melting points, solubility, and stability . The presence of disorder in the ethyl group and the acetate carbonyl oxygen atom in some of these structures suggests flexibility in the molecular conformation, which could affect the compound's reactivity and interaction with other molecules .

科学研究应用

合成和化学行为

- [2-(2H-色烯-3基)-4-氧代-1,3-噻唑烷-3基]乙酸乙酯的合成:该化合物采用一锅法合成,涉及在特定条件下使 2H-3-色烯甲醛、盐酸甘氨酸乙酯和巯基乙酸发生反应 (Reddy & Krupadanam, 2010)。

- 晶体结构分析:相关化合物的晶体结构显示苯并呋喃环系和氧代吡嗪环之间的二面角明显,这表明其分子结构复杂 (Boukharsa 等人,2015)。

生物学和药理学应用

- 抗菌活性:发现使用这种化学结构合成的化合物对各种细菌菌株表现出抗菌活性 (Mishra 等人,2014)。

- 细胞毒性评估:该化合物的某些衍生物已显示出对人肝细胞癌细胞系的抑制作用,表明在癌症治疗中具有潜在的治疗应用 (El-Deen 等人,2016)。

化学性质和反应

- 结构和光谱表征:使用 X 射线晶体学表征了相关化合物 2-[双(4-羟基-2-氧代-2H-色烯-3-基)甲基]苯甲酸乙酯的结构,揭示了其分子相互作用的见解 (Manolov 等人,2012)。

- 与碳亲核试剂的反应:当用活性碳亲核试剂处理时,该化合物表现出独特的化学行为,导致形成新的取代苯并呋喃和环化呋喃色烯 (Assiri 等人,2019)。

抗氧化剂特性

- 抗氧化剂活性的评估:该化合物的某些衍生物表现出显着的抗氧化活性,这可能与开发新的治疗剂有关 (Kadhum 等人,2011)。

安全和危害

未来方向

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

属性

IUPAC Name |

ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-2-24-21(23)12-25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRAMNHDCSERRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)